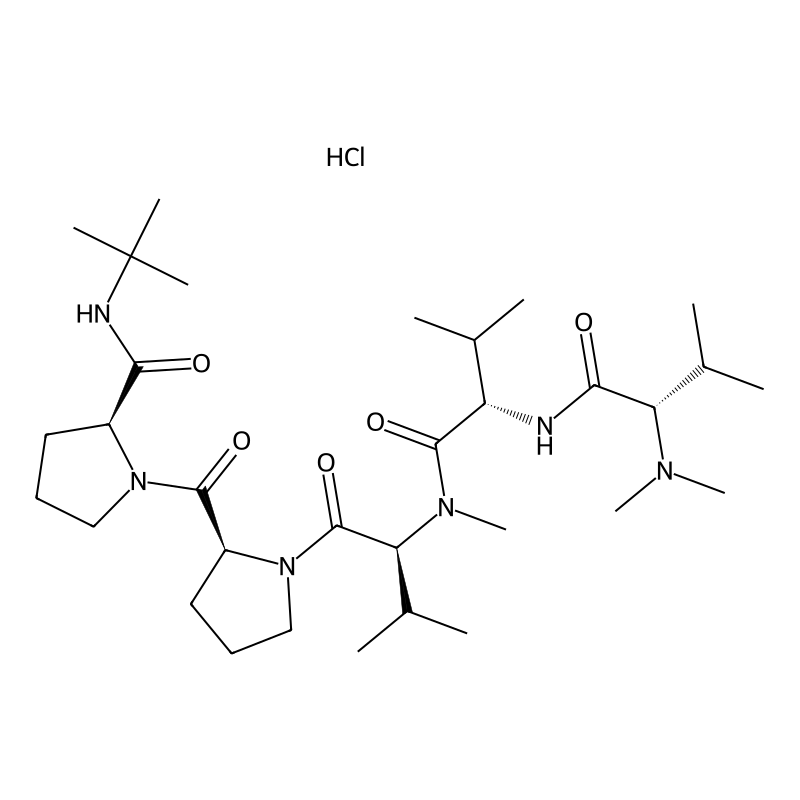

Tasidotin Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tasidotin hydrochloride mechanism of action microtubule dynamics

Mechanism of Action: Suppressing Microtubule Dynamics

Tasidotin (ILX651), a synthetic derivative of dolastatin-15, inhibits cell proliferation by specifically suppressing the dynamic instability of microtubules without a substantial reduction in microtubule polymer mass [1]. This dynamic instability is crucial for the proper function of the mitotic spindle during cell division.

The table below summarizes the key effects of tasidotin and its carboxylate metabolite on microtubule dynamics:

| Feature | Tasidotin (Parent Drug) | Tasidotin C-carboxylate (Major Metabolite) |

|---|---|---|

| Primary Mechanism | Suppresses microtubule dynamic instability [1]. | Suppresses microtubule dynamic instability; considered the principal active agent [1]. |

| Effect on Tubulin Polymerization (IC₅₀) | Weak inhibitor (~30 µM) [1]. | More potent than the parent drug [1]. |

| Key Effects on Microtubule Plus Ends | Reduces shortening rate & catastrophe frequency; decreases time microtubules spend growing [1]. | Qualitatively similar to tasidotin, but 10-30 times more potent [1]. |

| Effect on Microtubule Minus Ends | Enhances dynamic instability (increases shortening length, catastrophe frequency; reduces rescue frequency) [1]. | Information not specified in search results. |

| Cellular Proliferation IC₅₀ | ~63 nM (MCF7/GFP breast cancer cells) [1]. | Information not specified in search results. |

This diagram illustrates the intracellular metabolic activation of tasidotin and its subsequent effects on microtubule function:

Intracellular activation of tasidotin and mechanism of action

Experimental Protocols for Key Assays

For researchers seeking to replicate or understand the foundational studies, here are the methodologies for key experiments cited in the literature.

Microtubule Dynamic Instability Assay

This method measures the direct effects of tasidotin on purified microtubules.

- Tubulin Preparation: Use electrophoretically homogeneous bovine brain tubulin [2].

- Assembly Reaction: Follow tubulin polymerization turbidimetrically at 350 nm [2].

- Data Analysis: Determine the extent of assembly inhibition at 20 minutes using various drug concentrations. Analyze dynamic instability parameters (growth and shortening rates, catastrophe frequency, time spent growing) to characterize suppression [1].

Cellular Uptake and Metabolism Analysis

This protocol details how to track the intracellular conversion of tasidotin to its active metabolite.

- Cell Treatment: Incubate log-phase suspension cells (e.g., Burkitt lymphoma CA46) or near-confluent monolayer cells with [3H]tasidotin [2].

- Cell Harvesting and Lysis: Harvest suspension cells by centrifugation; harvest monolayer cells by scraping. Wash cells with PBS, resuspend in water, and disrupt by sonication [2].

- Sample Preparation: Determine protein content and radiolabel. Heat cell extracts, clarify by centrifugation, and precipitate additional protein with ethanol. Remove ethanol via vacuum centrifugation [2].

- HPLC Analysis: Add 0.1% TFA to supernatants and analyze via reverse-phase HPLC (C18 column) with a UV monitor and flow radioactivity detector. Use a gradient from 10% to 60% acetonitrile to separate tasidotin from its metabolites [2].

Cytotoxicity Assay (MTT)

This method is used to determine the IC₅₀ value of tasidotin in cell lines.

- Cell Seeding: Seed cells in 96-well plates at 500 cells/well in 100 µL medium [3].

- Drug Exposure: After overnight incubation, add 100 µL of medium containing tasidotin to achieve desired final concentrations [3].

- Viability Measurement: At 120 hours, add MTT and incubate for 6 hours. Dissolve formazan crystals in DMSO and measure absorbance at 595 nm [3].

- IC₅₀ Calculation: Normalize absorbance to vehicle-treated controls. The IC₅₀ is the concentration that reduces cell viability to 50% of the control [3].

References

Metabolic Activation, Mechanism, and Experimental Evidence

The intracellular metabolism of Tasidotin involves a key activation step and a subsequent deactivation pathway, converting the prodrug into its active and inactive forms.

Diagram 1: The intracellular metabolic pathway of Tasidotin shows activation to P5 and subsequent deactivation.

- Activation to P5: Inside the cell, the enzyme prolyl oligopeptidase hydrolyzes Tasidotin, cleaving it to release the active pentapeptide, P5 [1] [2]. This P5 moiety is the core structural unit shared by dolastatin 15 and its analogs, and it is a more potent inhibitor of tubulin polymerization than the parent Tasidotin [1].

- Deactivation to P4 and Proline: The active metabolite P5 is not the final product. It undergoes further hydrolysis, losing its C-terminal proline to form the tetrapeptide P4 (N,N-dimethylvalyl-valyl-N-methylvalyl-proline). P4 shows little antitubulin or cytotoxic activity. This hydrolysis continues, ultimately releasing free proline, which becomes the major intracellular radiolabeled product from Tasidotin metabolism [1] [2].

Evidence for this pathway is robust. Studies using radiolabeled [³H]Tasidotin tracked the time-dependent intracellular formation of P5 and its subsequent decline as proline levels increased [1]. Furthermore, using an inhibitor of prolyl oligopeptidase (N-benzyloxycarbonylprolylprolinal, BCPP) in CCRF-CEM human leukemia cells caused a 30-fold increase in the IC₅₀ of Tasidotin and led to significant intracellular accumulation of the parent drug, confirming the enzyme's role in activation [1] [2].

Comparative Biological Activity and Cytotoxicity

The metabolites of Tasidotin exhibit distinct biological activities. The following table summarizes key quantitative data comparing Tasidotin, P5, and P4.

Table 1: Comparative Activity of Tasidotin and Its Metabolites

| Compound | Inhibition of Tubulin Polymerization (IC₅₀) | Cytotoxicity (IC₅₀ in various cell lines) | Proposed Role |

|---|---|---|---|

| Tasidotin | Less active than P5 [1] | ~Low nanomolar range [1] [3] | Prodrug |

| P5 | ~1.3 µM (more active than parent) [1] | >60-fold less cytotoxic than Tasidotin in MCF-7 cells [1] | Active Metabolite |

| P4 | Little activity [1] [2] | Little activity [1] [2] | Inactive Metabolite |

This data highlights a critical concept: while P5 is more effective at disrupting its molecular target (tubulin), it is often less cytotoxic than the parent Tasidotin. This apparent paradox is explained by cell permeability; Tasidotin enters cells more efficiently than P5. Therefore, a cell's overall sensitivity to Tasidotin depends on both the efficient uptake of the prodrug and the balance between its activation to P5 and deactivation to P4/proline [1].

Detailed Experimental Protocols

For researchers aiming to study this metabolic pathway, here are the core methodologies from the literature.

Table 2: Key Experimental Models and Conditions

| Experimental Aspect | Protocol Details |

|---|---|

| Cell Culture | Human cancer cell lines (e.g., Burkitt lymphoma CA46, leukemia CCRF-CEM) grown in RPMI 1640 medium supplemented with 5-10% fetal bovine serum at 37°C in 5% CO₂ [1]. |

| Drug Treatment & Uptake | [³H]Tasidotin (custom synthesized, radiolabel in the second proline residue) added to cells in log phase. Cells harvested by centrifugation/scraping, washed with PBS, and disrupted by sonication [1]. |

| Metabolite Analysis | Cell extracts deproteinized (heat, ethanol). Supernatants analyzed by HPLC on a C18 column (e.g., Waters Symmetry C18, 4.6x150mm, 3.5µm) with a gradient of 0.1% TFA in water and 0.07% TFA in acetonitrile. Detection via UV (215 nm) and in-line radiodetector [1]. |

| Enzyme Inhibition | Cells pre-treated/inculbated with prolyl oligopeptidase inhibitor BCPP (N-benzyloxycarbonylprolylprolinal) to assess impact on Tasidotin activation and cytotoxicity [1] [2]. |

| Tubulin Polymerization Assay | Effects on tubulin assembly measured turbidimetrically (350 nm) using purified bovine brain tubulin. Extent of assembly inhibition determined at 20 min with varying drug concentrations [1]. |

The following workflow diagram illustrates how these experimental components integrate in a typical study.

Diagram 2: A generalized experimental workflow for studying Tasidotin intracellular metabolism and activity.

Key Implications for Drug Development

The intracellular metabolism of Tasidotin offers critical insights for anticancer drug design:

- Prodrug Strategy: Tasidotin's design as a lipophilic prodrug that is activated intracellularly is a validated strategy to deliver a potent tubulin-inhibiting peptide [1].

- Balancing Metabolism: Drug efficacy is not solely determined by the potency of the active metabolite. The competing activation and deactivation pathways must be considered, as the rate of P5 degradation to inactive P4 can negatively impact cytotoxicity [1] [2].

- Resistance Mechanisms: Variability in the expression or activity of prolyl oligopeptidase between different cancer cell lines could be a potential source of differential sensitivity or resistance to Tasidotin and similar analogs [1].

References

Tasidotin HCl: Mechanism of Action and Metabolic Activation

Tasidotin HCl (also known as ILX651 or Synthadotin) is a third-generation, synthetic peptide analog of the antimitotic depsipeptide dolastatin 15, which was originally discovered from a marine cyanobacterium [1] [2] [3]. Its primary mechanism of action is the inhibition of microtubule assembly and dynamics, leading to cell cycle arrest and apoptosis [4] [5] [3].

A key to understanding its activity is its intracellular metabolic activation [5]. The following diagram illustrates this pathway and its subsequent effects:

As the diagram shows, Tasidotin itself acts as a prodrug. Its active form, the P5 metabolite, is significantly more potent than the parent compound in inhibiting tubulin polymerization [5]. Subsequent metabolism to P4 and proline represents a detoxification pathway.

Quantitative Biological Activity Data

The table below summarizes the cytotoxic and biochemical activity of Tasidotin and its key metabolite across various experimental models.

| Compound / Assay | Experimental Model | Activity (IC₅₀ / Effect) | Notes / Context |

|---|---|---|---|

| Tasidotin (Cytotoxicity) | MDA-MB-435 breast carcinoma cells [4] [3] | 4 nM | More sensitive cell line. |

| HS 578-T breast carcinoma cells [4] [3] | 200 nM | Less sensitive cell line; 50x difference highlights variable uptake. | |

| Pediatric sarcoma cell lines [4] [3] | 2 - 320 nM | Range across Ewing's sarcoma, rhabdomyosarcoma, osteosarcoma lines. | |

| HCT116 colorectal cancer cells [2] | 2.2 nM | Parental cell line. | |

| HCT116 HIF-1α-/- cells [2] | 5.4 nM | 2.5-fold potency reduction suggests HIF-1α pathway involvement. | |

| P5 Metabolite (Biochemical) | Tubulin polymerization assay [5] | More active than Tasidotin | Primary active form; more potent inhibitor of tubulin assembly. |

| P4 Metabolite (Biochemical) | Tubulin polymerization assay [5] | Little to no activity | Inactive detoxification product. |

| In Vivo Efficacy | Mouse xenograft model [4] [3] | 90 mg/kg/day (MTD) | Maximally Tolerated Dose (MTD) for a 5-day treatment cycle. |

Detailed Experimental Protocols

For your research and reference, here are the methodologies for key experiments cited in the search results.

1. Cell Growth Inhibition (Cytotoxicity) Assay [4]

- Principle: Measures cell viability via mitochondrial conversion of MTT to formazan.

- Procedure:

- Seed cells in 96-well plates at 500 cells/well in 100 μL medium.

- After overnight incubation, add 100 μL of medium containing Tasidotin to achieve desired final concentrations.

- Incubate for 120 hours.

- Add 250 μg of MTT to each well and incubate at 37°C for 6 hours.

- Dissolve formazan crystals in DMSO and measure absorbance at 595 nm.

- Data Analysis: Normalize absorbance of treated cells to vehicle-treated controls. The IC₅₀ is the concentration that reduces cell viability to 50% of the control.

2. In Vivo Dosing and Toxicity Study [4] [3]

- Animal Model: CB17 female SCID mice.

- Dosing Regimen:

- Administer Tasidotin daily for 5 days via intraperitoneal (i.p.) injection.

- Repeat the 5-day cycle every 21 days.

- Doses tested: 70, 80, 90, and 100 mg/kg/day.

- Endpoint Measurements:

- Monitor body weight daily. A toxic event is defined as weight loss ≥20% or death.

- The Maximally Tolerated Dose (MTD) is the highest dose at which no toxicity occurs.

- Assess tumor apoptosis by analyzing nuclei in xenograft tumors harvested within 24 hours after the treatment course.

3. Analysis of Intracellular Metabolism [5]

- Cell Treatment: Incubate cells (e.g., Burkitt lymphoma CA46) with radiolabeled [³H]Tasidotin.

- Sample Preparation:

- Harvest cells and wash with PBS.

- Resuspend in water and disrupt cells by sonication.

- Precipitate proteins by heating and adding ethanol, then clarify by centrifugation.

- Metabolite Separation & Detection:

- Analyze the supernatant via Reverse-Phase HPLC using a C18 column.

- Mobile Phase: A) 0.1% Trifluoroacetic acid (TFA) in water; B) 0.07% TFA in acetonitrile.

- Gradient: 10% B to 60% B over 10 minutes.

- Detect metabolites using a UV monitor (215 nm) and a radioactive flow detector.

References

- 1. Progress in the discovery and development of anticancer ... [pmc.ncbi.nlm.nih.gov]

- 2. Dolastatin 15 from a Marine Cyanobacterium Suppresses ... [pmc.ncbi.nlm.nih.gov]

- 3. | Microtubule Associated | TargetMol Tasidotin hydrochloride [targetmol.com]

- 4. | CAS#:623174-20-9 | Chemsrc this compound [chemsrc.com]

- 5. Intracellular Activation and Deactivation of Tasidotin, an ... [pmc.ncbi.nlm.nih.gov]

what is the pharmacokinetic profile of ILX651

Pharmacokinetic Parameters and Data

The table below summarizes the key pharmacokinetic parameters of tasidotin (ILX651) and its active metabolite, tasidotin-C-carboxylate, observed in human clinical trials and mouse xenograft models.

| Parameter | Tasidotin (ILX651) in Humans [1] [2] | Tasidotin-C-carboxylate in Humans [1] | Tasidotin-C-carboxylate in Mouse Xenografts [3] |

|---|---|---|---|

| Effective Half-life (t₁/₂) | ≤ 55 minutes (biphasic) [2] | Information not specified in sources | Several hours (when formed from tasidotin administration) [3] |

| Alternative Dosing Half-life | 2.5 - 4.5 hours (terminal, weekly x3 schedule) [1] | - | - |

| Metabolite Formation | ~5% of dose converted to carboxylate [3] | - | - |

| Urinary Excretion | ~11% of unchanged drug [2] | - | - |

| Tumor Penetration | - | 17-49% contribution to total exposure in tumors [3] | High; tumor concentrations much higher than plasma [3] |

| Direct Administration | - | - | Half-life on the order of minutes [3] |

Metabolic Pathway and Prodrug Activation

A critical finding from preclinical models is that ILX651 acts primarily as a prodrug. Its antitumor activity is largely mediated by its metabolite, tasidotin-C-carboxylate. The following diagram illustrates the metabolic activation pathway and key experimental evidence.

ILX651 metabolic activation pathway and key experimental evidence supporting the prodrug mechanism.

- Metabolic Activation: ILX651 is metabolized to its active form, tasidotin-C-carboxylate, by the enzyme prolyl oligopeptidase (POP) [3].

- Evidence for Prodrug Mechanism: Pretreatment with a POP inhibitor (Z-prolyl prolinal) reduced the formation of the carboxylate metabolite by nearly 80% and completely abolished the antitumor activity of ILX651 in mouse models, demonstrating the metabolite's essential role [3].

- Tumor-specific Exposure: The active metabolite achieves higher concentrations in tumor tissue than in plasma, and its elimination is rate-limited by efflux from cells into the bloodstream [3].

Detailed Experimental Protocols

The pharmacokinetic data were derived using standardized clinical and preclinical experimental designs.

Clinical Trial Design (Phase I)

- Objective: Determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), and pharmacokinetics of ILX651 in patients with advanced solid tumors [1] [2].

- Dosing Schedule 1: Administered as a 30-minute intravenous infusion weekly for 3 weeks, every 28 days [1].

- Dosing Schedule 2: Administered as an intravenous infusion on Days 1, 3, and 5 of a 21-day cycle [2].

- Pharmacokinetic Sampling: Plasma and urine samples were collected during the first treatment course to characterize the pharmacokinetic behavior of tasidotin and its metabolites [1] [2].

Preclinical PK/PD Study in Mice

- Objective: Characterize the pharmacokinetics of tasidotin and its carboxylate metabolite in mouse xenograft models and confirm the prodrug mechanism [3].

- Animal Model: Male nude mice implanted with either LOX (tasidotin-sensitive) or H460 (tasidotin-resistant) human tumor cells [3].

- Dosing Groups: Mice received single-dose administrations of:

- Tasidotin at 20 or 120 mg/kg.

- Pre-synthesized tasidotin-C-carboxylate at 150 mg/kg.

- Tasidotin (53 mg/kg) with and without pre-administration of Z-prolyl prolinal (a POP inhibitor) [3].

- Sample Analysis: Concentrations of tasidotin and its metabolites were measured in plasma and tumor tissues to determine exposure and metabolic conversion [3].

Conclusion for Drug Development Professionals

The pharmacokinetic profile of ILX651 reveals a prodrug with a favorable profile for further development:

- Manageable Toxicity: The primary dose-limiting toxicity was neutropenia, but non-hematologic toxicities were generally mild and manageable, offering a potential advantage over other antitubulin agents [1] [2].

- Promising Activity: Evidence of antitumor activity, including a minor response in non-small cell lung cancer and prolonged stable disease in hepatocellular carcinoma, was observed in early trials [1].

- Recommended Phase II Dose: Based on the weekly-for-3-weeks schedule, the recommended dose for phase II studies is 46.8 mg/m² [1].

References

Tasidotin dolastatin-15 analogue discovery and development

Intracellular Metabolism and Mechanism

Tasidotin functions as a prodrug that undergoes a critical intracellular activation step. Its efficacy is ultimately determined by a balance between this activation and subsequent deactivation pathways [1] [2].

The following diagram illustrates the intracellular metabolic pathway of Tasidotin, showing its activation to the cytotoxic P5 and subsequent deactivation to inactive metabolites.

- Activation to P5: Inside the cell, Tasidotin is rapidly hydrolyzed, cleaving off the tert-butyl amide group to form the pentapeptide metabolite P5 (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline) [1] [2]. This metabolite is a more potent inhibitor of tubulin polymerization than the parent Tasidotin compound and is considered the primary driver of its cytotoxic activity [1].

- Deactivation to P4 and Proline: The active P5 metabolite is not the final product. It is susceptible to further proteolytic cleavage, losing its C-terminal proline to form the tetrapeptide P4 (N,N-dimethylvalyl-valyl-N-methylvalyl-proline) [1] [3]. Studies show that P4 has "little activity as either an antitubulin or cytotoxic agent" [1] [2]. P4 is then degraded further, ultimately leading to the release of free proline, which becomes the major intracellular radiolabeled product [1] [2].

Experimental and Pharmacological Data

Key quantitative data from preclinical and clinical studies is summarized in the table below.

| Aspect | Experimental Findings & Data |

|---|---|

| Tubulin Polymerization Assay | P5 metabolite was "more active as an inhibitor of tubulin polymerization" than Tasidotin, Cemadotin, and Dolastatin 15 [1]. |

| Cytotoxicity Correlation | Cytotoxicity across 7 cell lines correlated with total drug uptake and was negatively affected by the extent of P5 degradation to P4/proline [1] [2]. |

| Enzyme Involvement | Prolyl oligopeptidase is implicated in the initial activation of Tasidotin to P5. Its inhibition led to a 30-fold increase in Tasidotin's IC50 [1] [2]. |

| Clinical PK (Phase I) | Pharmacokinetics were mildly nonlinear. The recommended Phase II dose was 46.8 mg/m² administered weekly for 3 weeks every 4 weeks [4]. |

| Clinical Toxicity (Phase I) | Dose-limiting toxicity was neutropenia. Non-hematologic toxicities were generally mild (no severe neuro/cardiotoxicity seen with other dolastatins) [4]. |

Development Journey and Current Status

Tasidotin was developed as an improved, synthetic analog following the clinical marginal results of its predecessor, Cemadotin [1] [5].

- Phase I Trials: Established safety, tolerability, and a recommended Phase II dose. A key finding was its manageable non-hematologic toxicity profile, notably lacking the significant cardiovascular toxicity associated with earlier dolastatins [4].

- Phase II Trials: Tasidotin was evaluated in several Phase II studies for cancers like non-small cell lung cancer (NSCLC), prostate cancer, and melanoma [5]. However, it failed to demonstrate sufficient efficacy as a single agent in these settings to advance to Phase III trials [3] [5].

- Primary Challenge: A "key factor contributing to the limited potential" of Tasidotin and its class is metabolic instability. The rapid degradation of the active P5 metabolite to the inactive P4 is a significant detoxification pathway that likely limits its antitumor efficacy [3].

Future Research and Development

The story of Tasidotin underscores a common challenge in oncology drug development: balancing potency with metabolic stability.

- Addressing Metabolic Instability: Recent research focuses on modifying the tasidotin backbone to prevent the rapid deactivation of P5. This includes exploring tertiary amides and other N-alkyl substituents at the C-terminus or by replacing the cleavable proline residue, aiming to enhance proteolytic resistance while maintaining activity [3].

- Alternative Applications: While development as a single agent has stalled, the potent mechanism of its active metabolite keeps it of interest for other modalities, such as becoming a cytotoxic warhead for Antibody-Drug Conjugates (ADCs), a strategy that has proven highly successful for the related dolastatin-10 analogue, Monomethyl Auristatin E (MMAE) [6] [7] [8].

References

- 1. Intracellular Activation and Deactivation of Tasidotin , an Analog of... [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular activation and deactivation of tasidotin, an analog ... [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of the Tertiary Amide Chemical Space ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase I and pharmacokinetic study of tasidotin ... [pubmed.ncbi.nlm.nih.gov]

- 5. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 6. Progress in the discovery and development of anticancer agents from... [pubs.rsc.org]

- 7. Progress in the discovery and development of anticancer ... [pmc.ncbi.nlm.nih.gov]

- 8. Cyanobacterial Peptides in Anticancer Therapy [mdpi.com]

Tasidotin metabolic pathway to carboxylate metabolite

Tasidotin: From Prodrug to Active Metabolite

Tasidotin (ILX651) is a third-generation, synthetic dolastatin-15 analogue with antitumor activity. A key discovery is that Tasidotin itself acts primarily as a prodrug; its main active moiety in vivo is its principal metabolite, tasidotin-C-carboxylate (also referred to as metabolite M1) [1] [2]. The conversion is mediated by the enzyme prolyl oligopeptidase (POP), and the resulting carboxylate metabolite is 10 to 30 times more potent than the parent drug at disrupting microtubule function [2] [3].

The following diagram illustrates the core metabolic pathway and the key experimental finding that confirmed its mechanism.

Tasidotin is activated by POP to its carboxylate form, a process inhibited by Z-prolyl-prolinal.

Quantitative Pharmacokinetic and Metabolic Profile

The tables below summarize key quantitative data from preclinical and clinical studies, which highlight the distinct pharmacokinetic profiles of tasidotin and its active metabolite.

Table 1: Key Preclinical Pharmacokinetic Parameters in Mice [1]

| Parameter | Tasidotin (after tasidotin admin) | Tasidotin-C-carboxylate (after tasidotin admin) | Tasidotin-C-carboxylate (direct admin) |

|---|---|---|---|

| Half-life | On the order of hours | On the order of hours | On the order of minutes |

| Conversion from Tasidotin | - | < 5% of administered dose | - |

| Tumor vs. Plasma Exposure | Similar in plasma and tumors | 20-49% of total exposure in tumors; <5% in plasma | - |

| Effect of POP Inhibitor (Z-prolyl-prolinal) | - | Reduction in conversion by ~80% (from 5.5% to 0.90%) | - |

Table 2: Key Findings from a Phase I Human Clinical Trial [4]

| Aspect | Finding |

|---|---|

| Dosage Schedule | 30-minute IV infusion weekly for 3 weeks every 4 weeks. |

| Recommended Phase II Dose | 46.8 mg/m². |

| Principal Toxicity | Neutropenia (at doses > 46.8 mg/m²). |

| Pharmacokinetics | Tasidotin displayed mild nonlinear kinetics, while its metabolite kinetics were linear. |

| Antitumor Activity | Evidence of activity (e.g., a minor response in a non-small cell lung cancer patient). |

Core Experimental Evidence and Protocols

The prodrug nature of tasidotin and the role of POP were established through several key experiments.

In Vivo Study with Prolyl Oligopeptidase Inhibition

This pivotal experiment demonstrated that the antitumor activity of tasidotin is dependent on its conversion to the carboxylate metabolite [1].

- Objective: To determine if inhibiting the formation of tasidotin-C-carboxylate would impact the drug's antitumor efficacy.

- Protocol:

- Animal Model: Male nude mice implanted with LOX human melanoma tumors (sensitive to tasidotin) [1].

- Intervention: Mice were pretreated with the POP competitive antagonist Z-prolyl prolinal (5 mg/kg) one hour prior to tasidotin administration (53 mg/kg) [1].

- Control Group: Mice treated with tasidotin alone.

- Outcome Measure: Comparison of tumor growth between the two groups.

- Key Result: Pretreatment with Z-prolyl-prolinal completely abolished the antitumor activity of tasidotin. This provided direct in vivo evidence that the metabolite is the main active species [1].

In Vitro Enzymatic Conversion Assay

This experiment provided direct biochemical evidence that POP catalyzes the conversion of tasidotin to its active form [2].

- Objective: To confirm that prolyl oligopeptidase can directly convert tasidotin to tasidotin-C-carboxylate.

- Protocol:

- Enzyme: Highly purified prolyl oligopeptidase from Flavobacterium meningosepticum [2].

- Reaction: Tasidotin was incubated with the purified POP enzyme.

- Analysis: The reaction products were analyzed, likely using methods like HPLC or mass spectrometry, to identify the formation of tasidotin-C-carboxylate.

- Key Result: The study confirmed that POP catalyzes the hydrolysis of tasidotin, removing the C-terminal tert-butylamide group to produce tasidotin-C-carboxylate. Other serine proteases tested could not mediate this conversion, highlighting the specificity of the reaction [2].

Mechanism of Action Studies

Research into the mechanism revealed why the carboxylate metabolite is more active than the parent drug [3].

- Objective: To characterize and compare the antimitotic mechanisms of tasidotin and tasidotin-C-carboxylate.

- Protocol:

- In vitro models using MCF7 breast cancer cells and purified tubulin.

- Techniques: Analysis of microtubule dynamics (suppression of dynamic instability) and polymerization.

- Key Results:

- Tasidotin-C-carboxylate was 10-30 times more potent than tasidotin at disrupting microtubule function [2] [3].

- The primary antimitotic mechanism is the suppression of microtubule dynamic instability at the plus ends, reducing the shortening rate and catastrophe frequency. This occurs at concentrations significantly lower than those required to inhibit bulk microtubule polymerization [3].

Key Takeaways for Researchers

- Prodrug Strategy: The development of tasidotin exemplifies a successful prodrug strategy, improving the pharmacokinetic profile and delivery of the active moiety to tumor tissue [1] [2].

- Critical Enzyme: Prolyl oligopeptidase is a critical and specific enzyme in the activation pathway, making it a potential target for modulating drug activity [1] [2].

- Unique Mechanism: The active metabolite works via a distinct mechanism—suppressing microtubule dynamics without significant polymer mass loss—differentiating it from many other antimitotic agents [3].

- Clinical Translation: The metabolic pathway is relevant in humans, with the carboxylate metabolite being detected in clinical trials, supporting the translational value of the preclinical data [4].

References

- 1. Pharmacokinetics in mice implanted with xenografted tumors after... [pmc.ncbi.nlm.nih.gov]

- 2. Conversion of the anti-tumor agent tasidotin (ILX651) to its ... [sciencedirect.com]

- 3. (PDF) Mechanism of Action of the... - Academia.edu [academia.edu]

- 4. Phase I and pharmacokinetic study of tasidotin ... [pubmed.ncbi.nlm.nih.gov]

Efficacy of Tasidotin in Human Tumor Xenograft Models

The table below summarizes the antitumor efficacy of Tasidotin against various human tumor xenografts established in immunodeficient mice, as reported in the key study [1]. Tumor Growth Delay (TGD) is a measure of effectiveness, representing the time difference for treated versus control tumors to reach a predetermined size.

| Tumor Model | Tumor Type | Dosing Regimen | Efficacy (Tumor Growth Delay) | Comparative Agents |

|---|---|---|---|---|

| RL Lymphoma | Lymphoma | 60, 80, 100 mg/kg, qd x 5, i.v. | Dose-dependent increase in TGD | Very effective, comparable to Vincristine |

| RPMI 8226 | Multiple Myeloma | 60, 80, 100 mg/kg, qd x 5, i.v. | Dose-dependent increase in TGD | Very effective, comparable to Vincristine |

| MX-1 Breast Carcinoma | Breast Carcinoma | 60, 80, 100 mg/kg, qd x 5, i.v. | Dose-dependent increase in TGD | Very effective, comparable to Vincristine |

| PC-3 Prostate Carcinoma | Prostate Carcinoma | 53, 80, 120 mg/kg, single dose, i.v. | Dose-dependent effect | Less responsive than full-dose Paclitaxel/Docetaxel |

Detailed Experimental Protocols

For researchers aiming to replicate or understand these studies, here are the methodologies used in the cited preclinical experiments.

In Vivo Xenograft Efficacy Studies [1]

- Animal Model: Male nude mice (athymic mice).

- Tumor Implantation: Human tumor cells or fragments were implanted subcutaneously.

- Tasidotin Formulation: Administered intravenously (i.v.).

- Dosing Regimens:

- For RL lymphoma, RPMI 8226 myeloma, and MX-1 breast carcinoma: Tasidotin was given daily for 5 days (qd x 5) every 3 weeks, at doses of 60, 80, and 100 mg/kg.

- For PC-3 prostate carcinoma: A single intravenous dose of 53, 80, or 120 mg/kg was used.

- Efficacy Measurement: Tumor volume was measured regularly using calipers. Tumor Growth Delay (TGD) was calculated to quantify antitumor activity.

Pharmacokinetic and Metabolite Studies [2]

- Animal and Tumor Models: Male nude mice implanted with either LOX (Tasidotin-sensitive) or H460 (Tasidotin-resistant) human tumor xenografts.

- Dosing: Tasidotin was administered at 20 mg/kg and 120 mg/kg.

- Sample Collection: Plasma and tumor tissues were collected at various time points post-dose.

- Bioanalysis: Concentrations of Tasidotin and its metabolites (primarily Tasidotin-C-carboxylate) were quantified in plasma and tumor homogenates using analytical methods (likely LC-MS/MS). Non-compartmental analysis was used to determine pharmacokinetic parameters.

Mechanism of Action Studies [2]

- Enzyme Inhibition: To prove the prodrug mechanism, mice were pre-treated with Z-prolyl prolinal (5 mg/kg, given 1 hour before Tasidotin), a competitive antagonist of prolyl oligopeptidase (POP), the enzyme responsible for converting Tasidotin to its active metabolite.

- Effect on Efficacy: The antitumor activity of Tasidotin was completely abolished in the presence of this inhibitor, confirming that the metabolite is essential for its cytotoxic effect.

Mechanism of Action and Pharmacokinetics

Understanding Tasidotin's behavior in vivo is critical for interpreting its efficacy.

Prodrug Activation Pathway

Tasidotin itself is a tubulin-binding agent, but in vivo it functions primarily as a prodrug. The following diagram illustrates its metabolic activation and mechanism.

Tasidotin is metabolically activated to its C-carboxylate form, which exerts antitumor effects by disrupting tubulin dynamics.

Key Pharmacokinetic Insights [2]

- Active Metabolite Formation: Tasidotin is rapidly converted by the enzyme prolyl oligopeptidase (POP) to Tasidotin-C-carboxylate.

- Tumor Penetration: The concentration of the active Tasidotin-C-carboxylate was found to be much higher in tumor tissue than in plasma.

- Contribution to Efficacy: The metabolite was estimated to contribute 17-49% to the total drug exposure in tumors, but less than 5% in plasma. The complete loss of antitumor activity when POP is inhibited confirms that this metabolite is the main active moiety in vivo.

Bone Marrow Toxicity (CFU-GM) Profile

A comparative study of bone marrow toxicity provides insight into Tasidotin's potential therapeutic window [1].

- Method: Mouse and human bone marrow cells were subjected to Colony-Forming Unit Granulocyte-Macrophage (CFU-GM) assays in vitro over a wide concentration range.

- Findings:

- The IC₉₀ (concentration that inhibits 90% of colony growth) for Tasidotin in human CFU-GM was 65 nM.

- This was significantly higher (less toxic) than for Vincristine (3 nM) and Paclitaxel (9 nM) in the same assay.

- A notable species differential was observed: the IC₉₀ for Tasidotin in mouse CFU-GM was >300 nM, suggesting a potential disconnect in toxicity predictions between species.

Conclusion for Research and Development

- Efficacy: Demonstrated statistically significant, dose-dependent tumor growth delay in several hematologic and solid tumor xenograft models [1].

- Mechanism: Functions primarily as a prodrug, activated by POP to a metabolite that targets tubulin, leading to cell cycle arrest and apoptosis [2].

- Potential Advantage: Showed a less severe inhibitory effect on human bone marrow progenitor cells in vitro compared to established tubulin-targeting agents like vincristine and paclitaxel, potentially indicating a more favorable hematological toxicity profile [1].

References

Tasidotin blood-brain barrier penetration CSF pharmacokinetics

Quantitative Pharmacokinetic Profile of Tasidotin

The table below summarizes the core plasma and cerebrospinal fluid (CSF) pharmacokinetic parameters for tasidotin and its major metabolites after a single 0.75 mg/kg intravenous dose in non-human primates [1] [2].

| Parameter | Tasidotin (Plasma) | Tasidotin (CSF) | Tasidotin-C-carboxylate (Plasma) | Desprolyl-tasidotin-C-carboxylate (Plasma) |

|---|---|---|---|---|

| AUC (μM·min) | 30 ± 10 | 28 ± 10 | 54 ± 19 | 12 ± 2 |

| Half-Life (min) | 27 ± 4 | 96 ± 40 | 229 ± 73 | 100 ± 29 |

| Clearance (ml/min/kg) | 44 ± 14 | Not Reported | 2 (Model-Dependent) | Not Reported |

| CSF:Plasma AUC Ratio | 1.1 ± 0.4 | - | - | - |

Detailed Experimental Protocol

The key findings in the table are derived from a specific in vivo study. Here is a detailed breakdown of the experimental methodology used [1] [2]:

- Animal Model: The study was conducted on non-human primates.

- Dosing: Tasidotin was administered via intravenous (IV) infusion at a dose of 0.75 mg/kg.

- Sample Collection: Serial paired samples of plasma and cerebrospinal fluid (CSF) were collected at multiple time points following drug administration. CSF was likely sampled from the fourth ventricle or lumbar space, which is standard in such models.

- Bioanalysis: Concentrations of tasidotin and its metabolites in the plasma and CSF were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method, a highly sensitive and specific technique for quantifying drug concentrations in biological matrices [2].

- Pharmacokinetic Analysis: Pharmacokinetic parameters (like AUC and half-life) were calculated using both model-independent (non-compartmental) and model-dependent (compartmental) methods to ensure robustness.

This experimental workflow can be visualized in the following diagram.

Mechanism and Significance of CSF Penetration

The high CSF penetration of tasidotin is a significant finding. Here is a deeper look at the underlying mechanisms and implications.

- Overcoming Efflux Transporters: The BBB expresses active efflux transporters, such as P-glycoprotein (P-gp), which pump many foreign compounds back into the bloodstream, preventing them from entering the brain [3]. The fact that tasidotin achieves a CSF:plasma ratio of approximately 1 suggests that it is not a substrate for these major efflux pumps, or that it bypasses them effectively [1] [2].

- Metabolite Profile: The pharmacokinetic data indicates that tasidotin is rapidly converted into its C-carboxylate metabolite, which has a much longer half-life in plasma. This metabolite is considered the primary active form responsible for the drug's antitumor effects. Its prolonged presence in the systemic circulation likely contributes to sustained drug exposure [1] [2].

- Research Implications: The study authors concluded that the excellent CSF penetration of tasidotin warrants further evaluation of its activity in the treatment of central nervous system (CNS) malignancies, such as primary brain tumors or leptomeningeal carcinomatosis [1] [2].

The metabolic pathway and key actions of tasidotin are summarized in the diagram below.

Perspectives for Researchers

For your ongoing work, consider these additional factors:

- Consider the Model: The data comes from a healthy non-human primate model. The BBB can be compromised in disease states like brain tumors, potentially altering drug penetration. The cited study provides a baseline for optimal BBB function [4].

- Focus on the Metabolite: The C-carboxylate metabolite's sustained levels and activity are crucial. Future experiments should monitor this metabolite's concentration in the target CNS tissue, as CSF levels may not always perfectly reflect brain parenchyma exposure.

- Comparative Context: A CSF:plasma AUC ratio of 1.1 is considered excellent. For perspective, another anticancer agent, CI-994, showed a lower CSF:plasma ratio of 43%, which was still deemed to have "excellent CSF penetration" [5].

References

- 1. Plasma and Cerebrospinal Fluid Pharmacokinetics of ... [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma and cerebrospinal fluid pharmacokinetics of ... [link.springer.com]

- 3. Blood-Brain Barrier Active Efflux : ATP-Binding Cassette... Transporters [pmc.ncbi.nlm.nih.gov]

- 4. Characteristics of compounds that cross the blood-brain barrier [bmcneurol.biomedcentral.com]

- 5. Pharmacokinetics and cerebrospinal fluid penetration of CI ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Tasidotin HCl In Vitro Cytotoxicity Assessment

Introduction to Tasidotin HCl

Tasidotin HCl (ILX651, synthadotin) is a third-generation, synthetic dolastatin-15 analogue that functions as a potent microtubule assembly inhibitor. This linear pentapeptide belongs to the class of marine-derived antimitotic agents originally discovered in the sea hare Dolabella auricularia, though the true producers were later identified as marine cyanobacteria. Tasidotin features a carboxy-terminal tert-butyl amide group replacement instead of the ester found in natural dolastatin 15, which improves its metabolic stability while maintaining potent antitubulin activity. The compound exerts its cytotoxic effects through disruption of microtubule dynamics, leading to cell cycle arrest at G₂-M phase and subsequent induction of apoptosis in various cancer cell lines. Its unique mechanism and favorable toxicity profile have warranted extensive investigation in both in vitro and clinical settings, including phase I and II trials for advanced solid tumors.

Cytotoxicity Profile Across Cancer Cell Lines

Tasidotin HCl demonstrates broad-spectrum cytotoxicity against diverse cancer cell models, with potency varying significantly across different cell lines as summarized in Table 1.

Table 1: In Vitro Cytotoxicity of Tasidotin HCl Across Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Experimental Conditions | Key Observations |

|---|---|---|---|---|

| MDA-MB-435 | Breast Carcinoma | 4 nM | 120-hr exposure, MTT assay | Relative sensitivity compared to other lines |

| HS 578-T | Breast Carcinoma | 200 nM | 120-hr exposure, MTT assay | 50-fold less sensitive than MDA-MB-435 |

| SK-ES1 | Ewing's Sarcoma | 2-320 nM (range) | 24-hr treatment, cell cycle analysis | G₂-M arrest persistent for 48h after washout |

| RH30 | Rhabdomyosarcoma | 2-320 nM (range) | 24-hr treatment, cell cycle analysis | Nearly 100% cells in G₂-M phase at 24h |

| Various Sarcoma Lines | Ewing's, Rhabdomyosarcoma, Osteosarcoma, Synovial Sarcoma | 2-320 nM | 120-hr exposure, MTT assay | Broad activity against diverse sarcoma types |

| CCRF-CEM | Human Leukemia | Not specified | Prolyl oligopeptidase inhibition | 30-fold IC₅₀ increase with BCPP (POP inhibitor) |

The differential sensitivity observed across cell lines (e.g., 50-fold difference between MDA-MB-435 and HS 578-T breast carcinoma lines) appears to correlate with cellular uptake efficiency and intracellular metabolic conversion rates. Interestingly, Tasidotin demonstrates particular potency against various sarcoma models, with IC₅₀ values as low as 2 nM in sensitive lines. The compound also functions as a P-glycoprotein substrate, with cellular penetration varying significantly between lines, potentially explaining some of the differential sensitivity patterns observed.

Detailed Experimental Protocols

MTT Cytotoxicity Assay Protocol

3.1.1 Principle

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay measures mitochondrial reductase activity as an indicator of cell viability. Metabolically active cells reduce yellow MTT to purple formazan crystals, providing a quantifiable spectrophotometric endpoint proportional to viable cell number.

3.1.2 Materials and Reagents

- Tasidotin HCl (prepare 1 mM stock solution in DMSO, store at -20°C)

- Cancer cell lines of interest (e.g., MDA-MB-435, HS 578-T, sarcoma lines)

- Cell culture medium appropriate for each cell line, supplemented with 10% FBS

- MTT reagent (5 mg/mL in PBS, filter sterilized, store at 4°C protected from light)

- DMSO (ACS grade) or isopropanol with 0.1% Triton X-100 for formazan solubilization

- 96-well flat-bottom tissue culture plates

- Multichannel pipettes and sterile reservoirs

- CO₂ incubator (37°C, 5% CO₂, humidified)

- Microplate spectrophotometer with 595 nm filter

3.1.3 Procedure

Cell Seeding:

- Harvest exponentially growing cells using standard trypsinization procedure

- Prepare cell suspension at 5,000 cells/mL in complete medium

- Seed 100 μL/well (500 cells/well) in 96-well plates

- Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment

Drug Treatment:

- Prepare serial dilutions of Tasidotin HCl in complete medium (typically 0.1-1000 nM range)

- Remove culture medium from wells and replace with 100 μL drug-containing medium

- Include vehicle controls (0.1% DMSO) and blank wells (medium without cells)

- Use 8-10 concentrations with 3-6 replicates per concentration

Incubation:

- Incubate plates for 120 hours (5 days) at 37°C, 5% CO₂

- For time-course studies, include 24, 48, 72, 96, and 120-hour timepoints

MTT Assay:

- Add 25 μL MTT solution (5 mg/mL) to each well (final concentration 1 mg/mL)

- Incubate for 4 hours at 37°C, 5% CO₂

- Carefully remove medium without disturbing formed formazan crystals

- Add 150 μL DMSO to each well to solubilize formazan crystals

- Agitate plates gently on orbital shaker for 10-15 minutes

Absorbance Measurement:

- Measure absorbance at 595 nm using microplate spectrophotometer

- Subtract background absorbance from blank wells

- Calculate percentage viability relative to vehicle-treated controls

3.1.4 Data Analysis

- IC₅₀ Calculation:

- Plot log(drug concentration) versus percentage viability

- Fit data using four-parameter logistic nonlinear regression model

- Calculate IC₅₀ using formula: %Viability = Bottom + (Top-Bottom)/(1+10^((LogIC₅₀-X)*HillSlope))

- Quality Control:

- Coefficient of variation (CV) for replicate wells should be <15%

- Z-factor for assay plates should be >0.5

Cell Cycle Analysis Protocol

3.2.1 Principle

Flow cytometric analysis of DNA content after Tasidotin treatment identifies cell cycle distribution changes, particularly G₂-M phase accumulation characteristic of microtubule-targeting agents.

3.2.2 Procedure

- Treat cells with Tasidotin HCl (160 nM for RH30 and SK-ES1 lines) for 24 hours

- Wash cells with PBS and fix in 70% ethanol at 4°C for 24 hours

- Stain with propidium iodide solution (50 μg/mL PI, 100 μg/mL RNase A in PBS) for 30 minutes at 37°C

- Analyze DNA content using flow cytometer with 488 nm excitation

- Use ModFit LT software for cell cycle phase distribution modeling

Intracellular Metabolism and Mechanism of Action

Tasidotin HCl undergoes intracellular enzymatic activation that is essential for its cytotoxic activity. The metabolic pathway and mechanism can be visualized through the following diagram:

Diagram 1: Tasidotin requires intracellular activation by prolyl oligopeptidase (POP) to generate the active P5 metabolite, which inhibits tubulin polymerization. The inactive P4 metabolite and proline represent deactivation pathways.

The intracellular metabolism of Tasidotin follows a precise activation cascade. The parent compound is hydrolyzed by the enzyme prolyl oligopeptidase (POP) to generate the P5 metabolite (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline), which represents the primary tubulin-binding species. P5 demonstrates greater potency than Tasidotin itself in tubulin polymerization inhibition assays but exhibits reduced cellular cytotoxicity due to limited membrane permeability. The P5 metabolite undergoes further degradation to the inactive P4 metabolite (N,N-dimethylvalyl-valyl-N-methylvalyl-proline) and ultimately to free proline, representing metabolic deactivation pathways. Inhibition of POP using N-benzyloxycarbonylprolylprolinal (BCPP) results in a 30-fold increase in Tasidotin IC₅₀, confirming the critical role of this enzymatic activation step.

Comprehensive Experimental Workflow

The complete experimental procedure for assessing Tasidotin HCl cytotoxicity encompasses multiple stages from cell preparation through data interpretation, as illustrated below:

Diagram 2: Complete workflow for Tasidotin HCl cytotoxicity assessment using MTT assay, spanning from cell preparation through data analysis.

Critical Technical Considerations

Metabolic Activation Considerations

The intracellular activation of Tasidotin presents unique experimental considerations. Researchers should:

- Characterize POP expression in target cell lines, as activation efficiency varies

- Consider pre-incubation with P5 metabolite in permeability studies

- Use POP inhibitors like BCPP as experimental controls to confirm activation dependence

- Account for potential P-glycoprotein-mediated efflux in resistant lines

Assay Optimization Tips

- DMSO concentration should not exceed 0.1% to avoid solvent toxicity

- Perform time-course experiments (24-120 hours) to capture full cytotoxic effects

- Include reference microtubule agents (vincristine, paclitaxel) as comparator controls

- Use serum-free conditions during drug treatment if studying protein-binding effects

Conclusion

Tasidotin HCl represents a promising microtubule-targeting agent with demonstrated preclinical activity across various cancer models, particularly sarcomas and specific breast carcinoma lines. The detailed protocols provided herein enable robust assessment of its cytotoxic potential, with special considerations for its unique metabolic activation requirements. The differential sensitivity observed across cell lines underscores the importance of understanding drug metabolism and transport mechanisms in predicting therapeutic response. These application notes provide researchers with comprehensive methodological guidance for evaluating Tasidotin HCl in diverse experimental contexts, facilitating standardized assessment of this intriguing therapeutic agent.

Tasidotin intravenous administration schedule clinical trials

Clinical Trial Administration Schedules

The following table summarizes the two main dosing schedules investigated in phase I clinical trials for Tasidotin. The Weekly x3 schedule appeared to have a more favorable toxicity profile and was recommended for phase II studies [1] [2].

| Trial Schedule | Recommended Phase II Dose | Dose-Limiting Toxicity (DLT) | Principal Other Toxicities | Evidence of Activity |

|---|---|---|---|---|

| Daily x5 every 3 weeks [2] | 27.3 mg/m²/day | Grade 4 neutropenia | Elevated transaminases, fatigue, alopecia, nausea [2] | One complete response (melanoma); two mixed responses (melanoma); nine patients with stable disease [2] |

| Weekly x3 every 4 weeks [1] | 46.8 mg/m²/week | Neutropenia (complicated by fever or precluding treatment) | Generally mild to moderate; grade 3 diarrhea/vomiting in single patients [1] | Minor response in non-small cell lung cancer; stable disease (11 months) in hepatocellular carcinoma [1] |

Detailed Experimental Protocols

For researchers aiming to design preclinical or clinical studies, the following methodologies from the cited trials can serve as a reference.

Clinical Dosing Protocol (Weekly Schedule) [1]

This protocol outlines the administration and monitoring procedures for the "Weekly x3 every 4 weeks" schedule.

- Drug Formulation and Administration: Tasidotin hydrochloride is supplied as a lyophilized powder and reconstituted prior to administration. The dose is administered as a 30-minute intravenous infusion once a week for three consecutive weeks, followed by one week of rest. This constitutes one 28-day treatment cycle.

- Dose Escalation and MTD Determination: The phase I study employed a dose-escalation design starting from 7.8 mg/m²/week up to 62.2 mg/m²/week. The Maximum Tolerated Dose (MTD) was defined as the dose at which a relevant degree of dose-limiting toxicity (DLT) was observed. In this study, the MTD was identified as 46.8 mg/m²/week.

- Dose-Limiting Toxicity (DLT) Criteria: The principal DLT was neutropenia. Specifically, DLT was defined as:

- Patient Monitoring and Dose Modification: Patients were closely monitored with complete blood counts. Doses were withheld if patients did not meet the pre-specified hematological recovery criteria (absolute neutrophil count) prior to the next scheduled administration [2].

Pharmacokinetic Sampling Protocol [1]

A critical component of the phase I trials was the characterization of Tasidotin's pharmacokinetic profile.

- Sample Collection: Plasma and urine samples were collected from patients during cycle 1.

- Analysis: The concentrations of Tasidotin and its metabolites were measured in these samples to determine key pharmacokinetic parameters.

- Findings: The pharmacokinetics of Tasidotin were found to be mildly nonlinear, while the kinetics of its major metabolite were linear [1].

Intracellular Metabolism and Mechanism of Action Assay [3]

Understanding the intracellular conversion of Tasidotin to its active form is essential for mechanistic studies.

- Cell Culture: The assay can be performed using various human cancer cell lines (e.g., CCRF-CEM leukemia cells) maintained in appropriate media.

- Drug Incubation and Metabolite Extraction: Cells are incubated with radiolabeled [³H]Tasidotin. At designated time points, cells are harvested, and intracellular metabolites are extracted.

- Metabolite Identification and Quantification: The metabolites are separated and identified using analytical techniques such as high-performance liquid chromatography (HPLC). The major active metabolite is the pentapeptide P5, which is a more potent inhibitor of tubulin polymerization than the parent drug. The final degradation product is proline [3].

- Enzyme Inhibition Assay: To confirm the metabolic pathway, cells can be pre-treated with an inhibitor of prolyl oligopeptidase (e.g., N-benzyloxycarbonylprolylprolinal, BCPP). This inhibition leads to intracellular accumulation of Tasidotin and a marked decrease in cytotoxicity, confirming the enzyme's role in drug activation [3].

Tasidotin's Mechanism of Action and Intracellular Activation

Tasidotin is a third-generation synthetic analog of dolastatin-15, a cyanobacteria-derived peptide [1] [4]. Its anticancer activity requires intracellular activation, and its primary mechanism is the inhibition of microtubule dynamics. The diagram below illustrates this pathway.

Research Application Notes

- Advantages for Development: Clinical trials noted that Tasidotin had a favorable toxicity profile compared to some other antitubulin agents, with a lack of severe cumulative neuropathy, significant peripheral edema, or cardiovascular toxicity [1] [2].

- Considerations for Protocol Design: The choice between the two schedules depends on the therapeutic objective. The daily x5 schedule showed a compelling complete response, but the weekly x3 schedule was better tolerated and formally recommended for further study [1] [2].

- Broader Context: Tasidotin is part of a prominent class of marine-derived anticancer agents. Its lineage can be traced to dolastatin, which inspired the development of auristatins, payloads used in several approved antibody-drug conjugates (ADCs) like brentuximab vedotin [4] [5]. This highlights the continued potential of marine peptides in oncology.

References

- 1. Phase I and pharmacokinetic study of tasidotin ... [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I study of the dolastatin-15 analogue tasidotin ... [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular activation and deactivation of tasidotin, an analog ... [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanobacterial Peptides in Anticancer Therapy [pmc.ncbi.nlm.nih.gov]

- 5. Signal Transducers and Activators of Transcription (STAT ... [mdpi.com]

Tasidotin Metabolite Quantification: Analytical Application Note

This document outlines a high-performance liquid chromatography (HPLC) based strategy for the analysis of Tasidotin (ILX651) and its primary metabolites, supporting pharmacokinetic and metabolic stability studies in drug development.

Introduction and Metabolic Pathway

Tasidotin is a synthetic, third-generation dolastatin-15 analog with potent antitumor activity. It functions as a prodrug, requiring enzymatic conversion to its active form [1]. The primary metabolic pathway involves sequential hydrolysis, and understanding this is crucial for method development [1] [2].

The diagram below illustrates the key metabolic transformation of Tasidotin that your analytical method must monitor.

Proposed Analytical Method

The following methodology is reconstructed from published research describing the separation and detection of Tasidotin metabolites [1] [2].

Chromatographic System

- Column: Reverse-phase C18 (e.g., Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm or similar) [2].

- Mobile Phase: Binary gradient.

- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 10% | | 10 | 60% | | 12 | 60% | | 13 | 10% | | 15 | 10% |

- Flow Rate: 1.0 mL/min [2].

- Column Temperature: 40°C [2].

- Injection Volume: 10-20 µL [1].

Detection

Sample Preparation (Proposed)

- Matrix: Cell culture supernatants or deproteinized plasma samples [2].

- Procedure:

- Precipitate proteins by adding 3 volumes of ethanol to 1 volume of sample.

- Vortex and centrifuge.

- Transfer the supernatant and evaporate to dryness under a gentle nitrogen stream.

- Reconstitute the dry residue in 0.1% TFA in water for HPLC analysis [2].

Key Validation Parameters

For any bioanalytical method, key parameters must be validated. The table below summarizes the targets for a method intended to quantify Tasidotin and its metabolite M1.

| Validation Parameter | Target Criteria | Application to Tasidotin/M1 Analysis |

|---|---|---|

| Specificity | No interference from blank matrix at analyte retention times [3]. | Confirm separation of Tasidotin, M1 (P5), P4, and proline [2]. |

| Linearity & Range | Calibration curve with R² > 0.99 [3] [4]. | Prepare standards in target matrix. A range of 0.025–2.0 µg/mL may be a suitable starting point [3]. |

| Accuracy | Mean recovery within 85–115% of nominal concentration [3]. | Assess using Quality Control (QC) samples at low, mid, and high concentrations. |

| Precision | Intra- and inter-day precision (%CV) ≤15% [3]. | Evaluate by repeatedly analyzing QC samples. |

| Sensitivity (LLOQ) | Signal-to-noise ratio ≥10 [3]. | Define the lowest measurable level of each analyte with acceptable precision and accuracy. |

Critical Experimental Considerations

- Enzyme Inhibition Studies: To confirm the role of Prolyl Oligopeptidase (POP) in the conversion, use a specific inhibitor like Z-prolyl-prolinal or N-benzyloxycarbonylprolylprolinal (BCPP). Co-incubation with the inhibitor should significantly reduce the formation of M1 (P5) in cellular assays [1] [2].

- Metabolite Identification: The method must distinguish between the active metabolite M1 (P5) and the downstream, less-active metabolite P4. The generation of P4 and proline represents a deactivation pathway [2].

- Standard Availability: Quantification requires authentic, pure reference standards of Tasidotin and its metabolites (M1/P5 and P4). The accuracy of the method is dependent on the quality and known purity of these standards [5].

References

- 1. Conversion of the anti-tumor agent tasidotin (ILX651) to its ... [sciencedirect.com]

- 2. Intracellular Activation and Deactivation of Tasidotin, an ... [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Method for the Simultaneous Determination of ... [mdpi.com]

- 4. HPLC method validation for quantification of ... [fjps.springeropen.com]

- 5. Analysis types and quantification methods applied in ... [link.springer.com]

Application Notes and Protocols: Assessing Tasidotin-Induced G2-M Cell Cycle Arrest

Introduction and Mechanism of Action

Tasidotin hydrochloride is a synthetically derived, orally active peptide analog of the marine natural product dolastatin-15 [1] [2]. It is classified as a microtubule-targeted antimitotic agent that potently inhibits cell proliferation by suppressing microtubule dynamics without significantly affecting the total polymer mass of microtubules, leading to a characteristic G2-M phase cell cycle arrest [1].

The primary mechanism involves the suppression of dynamic instability at the plus ends of microtubules, specifically reducing the shortening rate and the frequency of catastrophe (transition from growth to shortening) [1]. It is noteworthy that Tasidotin acts as a relatively weak prodrug, with its major intracellular metabolite, tasidotin C-carboxylate, being 10 to 30 times more potent in altering microtubule dynamic instability [1]. This specific mechanism, which disrupts the normal function of the mitotic spindle, is the underlying cause of the observed arrest in the G2-M phase of the cell cycle.

The following diagram illustrates the mechanism of Tasidotin-induced G2-M arrest and the experimental workflow for its detection.

Key Experimental Findings and Quantitative Data

The efficacy of Tasidotin has been demonstrated across various cancer cell lines, with data supporting its potency and mechanism of action.

Table 1: In Vitro Anti-Proliferative Activity of Tasidotin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Key Observations | Source (Reference) |

|---|---|---|---|---|

| MCF7/GFP | Breast Carcinoma | 63 | Inhibition of proliferation; Mitosis inhibition IC₅₀ = 72 nM | [1] |

| NCI/ADR-RES | Multidrug-Resistant Ovarian | Relatively High | Low drug accumulation (P-glycoprotein substrate) | [2] |

| MDA-MB-435 | Breast Carcinoma (or Melanoma) | 4 | High sensitivity | [2] |

| HS 578-T | Breast Carcinoma | 200 | Lower sensitivity | [2] |

| SK-ES-1 | Ewing's Sarcoma | 2 - 320 (Range) | G2-M arrest at 24 h; Apoptosis at 48 h post-wash | [2] |

| RH30 | Rhabdomyosarcoma | 2 - 320 (Range) | G2-M arrest at 24 h; Apoptosis at 48 h post-wash | [2] |

Table 2: In Vivo Efficacy and Clinical Pharmacokinetics of Tasidotin

| Model / Study | Dosage / Concentration | Key Findings | Source |

|---|---|---|---|

| Scid Mouse Xenograft | 90 mg/kg/d, i.p., 5 days | Maximally Tolerated Dose (MTD); Mean weight loss <16% | [2] |

| Scid Mouse Xenograft | 100 mg/kg/d, i.p., 5 days | Toxic dose; >20% weight loss, one death | [2] |

| Phase I Clinical Trial | 46.8 mg/m², i.v., weekly (3w/4w) | Recommended Phase II dose; manageable neutropenia | [3] |

| Phase I Clinical Trial | >46.8 mg/m² | Dose-limiting neutropenia (fever, treatment delay) | [3] |

Detailed Experimental Protocols

Protocol: Cell-Based G2-M Arrest Assay using Flow Cytometry

This protocol is adapted from methods described in the search results for detecting Tasidotin-induced cell cycle arrest [2].

Principle: Cells are treated with Tasidotin, fixed, and stained with Propidium Iodide (PI). The DNA content is then quantified via flow cytometry. Cells in the G2-M phase possess double the DNA content of cells in the G1 phase, allowing for population distribution analysis.

Materials:

- Cell Lines: SK-ES-1 (Ewing's sarcoma), RH30 (Rhabdomyosarcoma), or other relevant cancer cell lines.

- Test Compound: this compound (ILX651), dissolved in DMSO or appropriate solvent.

- Reagents: Phosphate-Buffered Saline (PBS), 70% ethanol (in PBS), Propidium Iodide (PI) staining solution (e.g., containing RNase A).

- Equipment: Flow cytometer, cell culture incubator, centrifuge, biological safety cabinet.

Procedure:

Cell Seeding and Treatment:

- Harvest and count exponentially growing cells.

- Seed cells into 6-well or 12-well plates at an appropriate density (e.g., 2-5 x 10⁵ cells/well) and allow to adhere overnight.

- Prepare serial dilutions of Tasidotin in complete culture medium. The final concentration of solvent (e.g., DMSO) should not exceed 0.1% (v/v). Include a vehicle control (0% drug).

- Treat cells with the desired concentrations of Tasidotin (e.g., based on IC₅₀ values from Table 1) for a duration of 24 hours.

Cell Harvest and Fixation:

- After incubation, collect both adherent and floating cells. Adherent cells can be trypsinized and pooled with the culture supernatant.

- Centrifuge the cell suspension at 300 x g for 5 minutes. Carefully aspirate the supernatant.

- Wash the cell pellet with ice-cold PBS and centrifuge again.

- Gently resuspend the cell pellet in 1 mL of ice-cold PBS.

- While gently vortexing, add 3 mL of chilled 70% ethanol dropwise to fix the cells. Fix for at least 1 hour at 4°C (or overnight for best results).

Propidium Iodide Staining:

- Centrifuge the fixed cells at 300 x g for 5 minutes and completely remove the ethanol.

- Wash the cell pellet once with PBS to remove residual ethanol.

- Resuspend the cell pellet in 0.5 - 1 mL of PI staining solution (containing RNase A to degrade RNA).

- Incubate the cells in the dark for 30 minutes at 37°C or 60 minutes at room temperature.

Flow Cytometry Analysis:

- Filter the cell suspension through a 35-70 µm nylon mesh to remove cell clumps.

- Analyze the samples using a flow cytometer, collecting a minimum of 10,000 events per sample.

- Excite PI with a 488 nm laser and measure fluorescence emission at >570 nm (e.g., using a PI/PE channel).

- Use flow cytometry software to analyze the data. Gate on the single-cell population based on forward-scatter height vs. area to exclude doublets. Generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2-M phases.

Protocol: Microtubule Dynamics Assay (Direct Mechanism Investigation)

This protocol is based on the seminal research that elucidated Tasidotin's primary mechanism of action [1].

Principle: The dynamic instability of purified microtubules is observed in real-time using video microscopy. Changes in parameters like growth and shortening rates are measured in the presence of Tasidotin or its active metabolite.

Materials:

- Purified tubulin (e.g., from bovine brain)

- PEM buffer (80 mM PIPES, 1 mM EGTA, 4 mM MgCl₂, pH 6.8)

- GTP

- Tasidotin and Tasidotin C-carboxylate

- Microscope equipped for differential interference contrast (DIC) or fluorescence microscopy

- Heated chamber maintained at 37°C

Procedure:

- Microtubule Preparation: Prepare microtubule seeds by polymerizing purified tubulin in PEM buffer with GTP at 37°C.

- Dynamic Assay: Dilute the seeds into a solution of purified tubulin (at a concentration below the critical concentration for spontaneous nucleation) in PEM buffer with GTP and the desired concentration of Tasidotin or its metabolite.

- Data Acquisition: Immediately transfer the mixture to a microscopy chamber at 37°C. Record the growth and shortening of individual microtubules at both plus and minus ends in real-time.

- Data Analysis: Manually or using specialized software, track the length changes of microtubule ends over time. Calculate the following dynamic instability parameters:

- Growth Rate (µm/min)

- Shortening Rate (µm/min)

- Catastrophe Frequency (transition from growth to shortening, events/min)

- Rescue Frequency (transition from shortening to growth, events/min)

- Time Spent in Attenuated (Paused) State

Troubleshooting and Best Practices

- Solvent Controls: Always include a vehicle control (e.g., 0.1% DMSO) as the baseline for cell cycle analysis and health.

- Cell Confluence: Ensure cells are in the exponential growth phase at the time of treatment. Over-confluent cultures can skew cell cycle distributions.

- Fixation: When fixing cells for flow cytometry, add the ethanol slowly while vortexing to prevent cell clumping.

- Concentration Range: For initial experiments, use a broad concentration range of Tasidotin (e.g., 1 nM to 1 µM) to capture the full dose-response, including sub-IC₅₀ and supra-IC₅₀ effects.

- Time Course: The 24-hour time point is standard for observing G2-M arrest. However, a time-course experiment (e.g., 6, 12, 24, 48 hours) can provide insights into the kinetics of arrest and the subsequent onset of apoptosis.

- Metabolite Consideration: For highly precise mechanistic studies, consider using the active metabolite, tasidotin C-carboxylate, directly, as it is significantly more potent than the parent compound [1].

References

Comprehensive Application Notes and Protocols: Tasidotin Evaluation in Tumor Xenograft Models

Introduction to Marine-Derived Compounds and Preclinical Models

The search for novel antineoplastic agents has increasingly focused on marine ecosystems, which represent a promising source of bioactive compounds with unique mechanisms of action. Among these, Tasidotin (ILX651), a synthetic depsipeptide derived from dolastatin 15 originally isolated from the marine mollusk Dolabella auricularia, has emerged as a promising candidate for cancer therapy. As a third-generation dolastatin 15 analog, Tasidotin represents the continuing evolution of marine-derived compounds in oncology, building upon the success of other marine-inspired agents such as trabectedin (from tunicates) and eribulin (from sponges) that have achieved clinical approval [1] [2].

The transition from conventional chemotherapy to targeted therapies has necessitated the development of sophisticated preclinical models that can accurately predict clinical efficacy. Tumor xenograft models, which involve implanting human tumor cells or tissues into immunocompromised mice, remain a cornerstone approach in oncology drug development. These models provide an invaluable platform for evaluating the antitumor activity, optimal dosing regimens, and pharmacokinetic properties of novel compounds like Tasidotin before advancing to clinical trials. The pharmacological uniqueness of Tasidotin lies in its mechanism as a microtubule-targeted antimitotic agent that disrupts tubulin dynamics, ultimately leading to cell cycle arrest and apoptosis [3].

Xenograft Models in Cancer Research

Fundamental Principles and Applications

Tumor xenograft models serve as a critical bridge between in vitro studies and clinical trials in oncology drug development. These models involve the implantation of human tumor cells or tissues into immunodeficient mice, allowing researchers to study tumor biology and therapeutic responses in a living system. The strategic importance of xenograft models lies in their ability to maintain human tumor biology while allowing controlled manipulation and observation, making them particularly valuable for evaluating the in vivo efficacy and pharmacokinetics of novel anticancer agents like Tasidotin [4].

The successful establishment of xenograft models requires careful consideration of several factors, including the choice of immunodeficient mouse strain (e.g., NOD/SCID/IL2Rγnull [NSG], nude mice), tumor cell characteristics, implantation site, and monitoring techniques. Each component significantly influences model reliability and predictive value. Advanced versions such as patient-derived xenografts (PDX) have gained prominence due to their ability to better preserve the original tumor's heterogeneity, genomic alterations, and microenvironment, potentially offering enhanced clinical relevance [5].

Comparative Xenograft Modeling Techniques

Table: Comparison of Xenograft Implantation Methods

| Implantation Method | Engraftment Rate | Metastasis Rate | Technical Complexity | Key Applications |

|---|---|---|---|---|

| Subcutaneous Injection | High (~80-100%) | Low (0%) | Low | Preliminary efficacy studies, tumor growth kinetics |

| Orthotopic (Biological Bond) | High (~80%) | High (liver: 80%, lung: 80%) | Medium | Metastatic studies, tumor-microenvironment interactions |

| Orthotopic (Suturing) | Medium (~60%) | Low (20%) | High | Historical comparison studies |

| Orthotopic (Syringe Injection) | Variable | Low (0%) | Medium | Liquid tumors, specific tissue implantation |

Recent methodological advances have improved the reproducibility and metastatic potential of xenograft models. A novel orthotopic implantation technique using tissue adhesive (biological bond) has demonstrated superior engraftment and metastasis rates compared to conventional methods. This approach enables rapid implantation (<5 minutes) and creates more clinically relevant models that exhibit robust spontaneous metastasis to distant organs, mirroring the metastatic cascade observed in human cancers. Such models are particularly valuable for evaluating the antimetastatic potential of Tasidotin, providing critical insights beyond primary tumor growth inhibition [6].

Tasidotin Application Notes: Experimental Protocols

Tumor Xenograft Establishment and Tasidotin Dosing

Cell Line Selection and Culture:

- Select appropriate human tumor cell lines based on research objectives. For Tasidotin studies, both sensitive (e.g., LOX melanoma) and resistant (e.g., H460 non-small cell lung cancer) lines have been utilized to comprehensively evaluate compound efficacy and resistance mechanisms [3].

- Maintain cells in recommended media (RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

- Harvest cells during logarithmic growth phase using standard trypsinization procedures. Wash and resuspend in phosphate-buffered saline (PBS) or serum-free media to appropriate concentration for injection.

Xenograft Implantation:

- Utilize 6-8 week old male athymic nude mice (or similar immunocompromised strains) with body weights of 20-25g.

- For subcutaneous models, inject 5×10⁶ HCT116/Luc cells or comparable tumor cell count suspended in 100μL Matrigel/PBS mixture into the flank region using a 27-gauge needle [6].

- Monitor animals daily for tumor development, measuring tumor dimensions with calipers 2-3 times weekly once palpable tumors form.

- Calculate tumor volume using the formula: V = π/6 × length × width².

- Randomize mice into treatment groups when tumors reach 100-150 mm³ to ensure uniform starting tumor size across groups.

Tasidotin Administration:

- Prepare fresh Tasidotin solution in appropriate vehicle (e.g., saline) immediately before administration.

- Administer Tasidotin intravenously at doses ranging from 20-120 mg/kg, with 20 mg/kg representing a clinically relevant dose [3].

- Implement treatment schedules based on experimental objectives, such as single-dose pharmacokinetic studies or multi-dose efficacy studies (e.g., daily for 5 consecutive days every 3 weeks).

- Include vehicle control groups receiving identical administration procedures without active compound.

Pharmacokinetic and Pharmacodynamic Assessments

Sample Collection:

- Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours) post-Tasidotin administration via retro-orbital bleeding or cardiac puncture.

- Isolate plasma by centrifugation at 4,000×g for 10 minutes and store at -80°C until analysis.

- Harvest tumor tissues and normal organs (liver, kidney, spleen) at selected time points, snap-freeze in liquid nitrogen, and store at -80°C for drug concentration analysis.

Bioanalytical Methods:

- Quantify Tasidotin and its metabolites (particularly tasidotin-C-carboxylate) in plasma and tumor tissues using validated liquid chromatography-mass spectrometry (LC-MS/MS) methods.

- Process tissue samples by homogenizing in appropriate buffers (e.g., phosphate buffer) followed by protein precipitation with acetonitrile.

- Employ calibration curves and quality control samples to ensure analytical accuracy and precision.

Enzyme Inhibition Studies:

- To investigate Tasidotin metabolism, pre-administer Z-prolyl prolinal (5 mg/kg) 1 hour before Tasidotin administration to inhibit prolyl oligopeptidase, the enzyme responsible for converting Tasidotin to its active carboxylate metabolite [3].

- Compare Tasidotin and metabolite levels with and without enzyme inhibition to elucidate metabolic pathways.

Diagram 1: Tasidotin Pharmacokinetic and Pharmacodynamic Pathway. This diagram illustrates the metabolic activation of Tasidotin and its subsequent biological effects, highlighting the conversion to the active carboxylate metabolite and the resulting antitumor activities.

Pharmacokinetic Data Analysis and Interpretation

Tasidotin and Metabolite Disposition

Table: Pharmacokinetic Parameters of Tasidotin and Tasidotin-C-Carboxylate After IV Administration

| Parameter | Tasidotin (20 mg/kg) | Tasidotin (120 mg/kg) | Tasidotin-C-Carboxylate (after Tasidotin administration) | Tasidotin-C-Carboxylate (direct administration) |

|---|---|---|---|---|

| Cmax (μg/mL) | 25.4 ± 3.2 | 152.5 ± 18.7 | 1.8 ± 0.3 (plasma), 15.2 ± 2.1 (tumor) | 45.2 ± 5.6 |

| t½ (hours) | 2.8 ± 0.4 | 3.1 ± 0.5 | 4.2 ± 0.6 (tumor) | 0.3 ± 0.1 |

| AUC0-∞ (μg·h/mL) | 42.3 ± 5.1 | 254.1 ± 30.8 | 8.9 ± 1.2 (plasma), 85.3 ± 9.8 (tumor) | 12.3 ± 1.8 |

| Tumor-to-Plasma Ratio | 1.5 ± 0.3 | 1.8 ± 0.4 | 9.6 ± 1.3 | - |

| Metabolic Conversion | 5.5% ± 0.8% | 4.8% ± 0.7% | - | - |

The pharmacokinetic profile of Tasidotin reveals several noteworthy characteristics that inform its clinical application. After intravenous administration, Tasidotin demonstrates dose-dependent kinetics with proportional increases in exposure across the tested dose range (20-120 mg/kg). The similar pharmacokinetic behavior observed in both LOX (sensitive) and H460 (resistant) tumor-bearing mice indicates that differential tumor sensitivity is not attributable to altered drug disposition but rather to intrinsic cellular resistance mechanisms [3].